5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine

Description

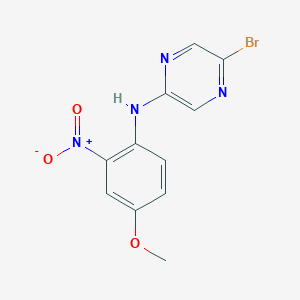

5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine is a pyrazine derivative featuring a bromine atom at the 5-position of the pyrazine ring and a 4-methoxy-2-nitrophenyl substituent attached via an amine linkage.

Properties

CAS No. |

950845-94-0 |

|---|---|

Molecular Formula |

C11H9BrN4O3 |

Molecular Weight |

325.12 g/mol |

IUPAC Name |

5-bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine |

InChI |

InChI=1S/C11H9BrN4O3/c1-19-7-2-3-8(9(4-7)16(17)18)15-11-6-13-10(12)5-14-11/h2-6H,1H3,(H,14,15) |

InChI Key |

FLHMOSAAOLXLHT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CN=C(C=N2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine typically involves a multi-step processThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine is utilized in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxy group also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine with structurally related pyrazine and aryl-substituted analogs, focusing on synthesis, electronic properties, and functional behavior.

Structural Analogues with Aryl-Thiophene Linkages

Compounds : 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (e.g., 4a–4n in )

- Key Differences: Linkage: These analogs feature a thiophene-carboxamide bridge between the pyrazine and aryl groups, unlike the direct amine linkage in the target compound. Substituents: Aryl groups vary (e.g., chloro, trifluoromethyl), but none include the nitro-methoxy combination seen in the target .

- Synthesis : Synthesized via Suzuki coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) with aryl boronic acids, yielding 37–72% . The target compound may require alternative methods like direct condensation.

- Electronic Properties :

- HOMO-LUMO Gaps : Ranged from 4.10–5.20 eV for 4a–4n, influenced by substituent electron-withdrawing/donating effects. The nitro group in the target compound may further reduce this gap, enhancing reactivity .

- Hyperpolarizability : Compound 4l showed the highest value (8583.80 Hartrees) due to extended π-conjugation across thiophene, pyrazine, and aryl rings. The target’s direct aryl linkage may limit conjugation but compensate with nitro group polarization .

Pyrazin-2-amine Derivatives with Substituted Benzyl Groups

Compound : 5-Bromo-N-[3-(trifluoromethyl)benzyl]pyrazin-2-amine (BPA, )

- Key Differences: Substituent: BPA has a trifluoromethylbenzyl group instead of the nitro-methoxyphenyl group.

- Applications : BPA was investigated for anticancer activity, suggesting the target compound’s nitro group could be explored for similar or divergent biological effects .

Thieno[2,3-b]pyrazin-3-amine Derivatives ()

Compounds: 6-Chloro-2-alkoxythieno[2,3-b]pyrazin-3-amine derivatives (5a–5d)

- Key Differences: Core Structure: Fused thienopyrazine rings vs. the simpler pyrazine ring in the target compound. Substituents: Alkoxy groups (e.g., methoxy, ethoxy) at the 2-position, contrasting with the nitro-methoxy combination in the target.

- Synthesis: Prepared via alkoxylation of dichlorothienopyrazine intermediates, highlighting the versatility of pyrazine cores in modular synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.